BenchChemオンラインストアへようこそ!

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

SHP2 inhibition allosteric phosphatase inhibitor RAS-ERK pathway

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-39-1, molecular formula C₁₄H₁₇N₃O₃S₂, molecular weight 339.4 g/mol) is a heterocyclic small molecule featuring a pyrazine ring linked via an ether bridge to a 4-piperidinol scaffold, which is further N-substituted with a 5-methylthiophene-2-sulfonyl group. The compound is disclosed as an allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2, encoded by PTPN11) within the patent family WO2018172984A1, which covers novel heterocyclic derivatives for treating SHP2-mediated disorders including cancers driven by RAS-ERK pathway activation.

Molecular Formula C14H17N3O3S2
Molecular Weight 339.43
CAS No. 1448134-39-1
Cat. No. B2816186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine
CAS1448134-39-1
Molecular FormulaC14H17N3O3S2
Molecular Weight339.43
Structural Identifiers
SMILESCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C14H17N3O3S2/c1-11-2-3-14(21-11)22(18,19)17-8-4-12(5-9-17)20-13-10-15-6-7-16-13/h2-3,6-7,10,12H,4-5,8-9H2,1H3
InChIKeyDMXNRPVMSCHSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-39-1) — Compound Identity and Sourcing Baseline


2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-39-1, molecular formula C₁₄H₁₇N₃O₃S₂, molecular weight 339.4 g/mol) is a heterocyclic small molecule featuring a pyrazine ring linked via an ether bridge to a 4-piperidinol scaffold, which is further N-substituted with a 5-methylthiophene-2-sulfonyl group . The compound is disclosed as an allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2, encoded by PTPN11) within the patent family WO2018172984A1, which covers novel heterocyclic derivatives for treating SHP2-mediated disorders including cancers driven by RAS-ERK pathway activation [1]. It is catalogued in authoritative bioactivity databases including BindingDB (BDBM50599788) and ChEMBL (CHEMBL5189486), with curated affinity data against human SHP2 [2].

Why Generic Substitution Fails for 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-39-1)


Within the SHP2 allosteric inhibitor chemical space, compounds sharing a sulfonyl-piperidine or pyrazine substructure cannot be assumed functionally interchangeable. The specific connectivity of the pyrazine-2-oxy group to the piperidine 4-position, combined with the 5-methylthiophene-2-sulfonyl N-substituent, defines a distinct pharmacophoric vector that governs both target engagement and physicochemical properties [1]. Direct comparative bioactivity data from BindingDB demonstrate that structurally related compounds within the same patent series exhibit IC50 values ranging from 811 nM to 4,130 nM against the same SHP2 target under identical assay conditions—a >5-fold potency spread [2]. Furthermore, the positional isomer with 3-oxy substitution on the piperidine ring (CAS 2034228-51-6) presents distinct computed molecular complexity and spatial orientation, altering conformational preferences and potential intermolecular interactions despite identical molecular formula and XLogP3 [3]. These quantitative differences in target potency and structural topology mean that procurement decisions based solely on in-class or substructure similarity risk selecting a compound with materially different biological activity.

Quantitative Differentiation Evidence for 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-39-1) Versus Comparators


SHP2 Allosteric Inhibition: 5.1-Fold Superior Potency Over a Structurally Related Compound in the Same Patent Series

2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-39-1, CHEMBL5189486) demonstrates an IC50 of 811 nM for allosteric inhibition of wild-type human SHP2 (residues 1–535) [1]. In direct head-to-head comparison under identical assay conditions (DiFMUP and 2p-IRS1 peptide substrates, 1 hr preincubation), a second compound from the same patent series (CHEMBL5202683) exhibits an IC50 of 4,130 nM [2]. This represents a 5.1-fold potency advantage for the 4-oxy piperidine pyrazine derivative. Both compounds share a core heterocyclic scaffold but diverge in the specific substitution pattern, establishing that the 5-methylthiophene-2-sulfonyl-4-piperidinyloxy-pyrazine architecture is a key determinant of enhanced SHP2 engagement within this chemotype.

SHP2 inhibition allosteric phosphatase inhibitor RAS-ERK pathway

Positional Isomer Differentiation: 4-Oxy vs. 3-Oxy Piperidine Connectivity Drives Distinct Molecular Topology

The target compound (CAS 1448134-39-1) features a 4-oxy substitution on the piperidine ring, whereas the closely related positional isomer CAS 2034228-51-6 bears a 3-oxy linkage . Although both isomers share identical molecular formula (C₁₄H₁₇N₃O₃S₂), molecular weight (339.43 g/mol), XLogP3 (1.9), hydrogen bond donor count (0), hydrogen bond acceptor count (7), heavy atom count (22), and topological polar surface area (109 Ų), the different substitution position alters the spatial trajectory of the pyrazine ring relative to the sulfonyl-thiophene moiety [1]. This positional difference modifies the three-dimensional pharmacophore: the 4-oxy isomer presents a linear, extended geometry conducive to binding in the SHP2 allosteric tunnel, while the 3-oxy isomer introduces a kinked orientation. The computed molecular complexity—identical at 468 for the 3-oxy isomer and expected to be equivalent for the 4-oxy isomer based on constitutional symmetry—does not reflect the distinct bond vector angles and conformational preferences that govern protein-ligand recognition [2].

positional isomer structure-activity relationship lead optimization

Sulfonyl-Piperidine Scaffold Class Inference: Privileged Chemotype for Prokineticin Receptor Modulation

The sulfonyl-piperidine core present in CAS 1448134-39-1 is a recognized privileged scaffold for modulating prokineticin-mediated signaling pathways. Patent US20150111922A1 discloses sulfonyl piperidine derivatives as therapeutic agents for prokineticin-mediated diseases, with exemplified compounds containing analogous N-sulfonyl piperidine moieties linked to heteroaryl groups [1]. The specific combination of a 5-methylthiophene-2-sulfonyl group with a pyrazine-2-oxy substituent in the target compound represents a structural intersection between the SHP2 inhibitor and prokineticin antagonist pharmacophores—a dual-feature architecture not present in compounds bearing phenylsulfonyl, halophenylsulfonyl, or alkylsulfonyl replacements [2]. This sulfonamide connectivity is critical: the electron-withdrawing sulfonyl group modulates the pKa of the piperidine nitrogen, influencing both solubility and target binding electrostatics in a manner that simple N-alkyl or N-aryl piperidines cannot replicate .

prokineticin receptor GPCR modulation sulfonyl piperidine pharmacophore

Pyrazine-2-Oxy Ether Motif: A Demonstrated Kinase Hinge-Binding Pharmacophore with Cross-Target Validation

The pyrazine-2-oxy ether linkage present in CAS 1448134-39-1 is a validated pharmacophoric element for engaging ATP-binding site hinge regions in kinases. A crystal structure (PDB 4DFL) of spleen tyrosine kinase (SYK) in complex with a sulfonamidopyrazine piperidine inhibitor demonstrates that the pyrazine nitrogen atoms form critical hydrogen bonds with the kinase hinge backbone, while the piperidine ether oxygen orients the scaffold within the binding pocket [1]. Although the target compound's primary annotated activity is SHP2 allosteric inhibition, the pyrazine-2-oxy-piperidine substructure is shared with confirmed kinase inhibitors, providing compound 1448134-39-1 with a structural basis for potential polypharmacology. This contrasts with SHP2 inhibitors that use alternative heterocyclic cores (e.g., pyrimidine, triazine, or non-heteroaryl linkers) which lack the pyrazine hinge-binding motif [2]. The 5-methylthiophene-2-sulfonyl group further distinguishes this compound from the SYK inhibitor chemotype, which typically employs phenylsulfonamide or halophenyl substituents, suggesting that 1448134-39-1 may exhibit a shifted selectivity profile across the kinome relative to established SYK inhibitors [3].

kinase hinge binder pyrazine ether spleen tyrosine kinase

Optimal Research and Procurement Application Scenarios for 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (CAS 1448134-39-1)


SHP2 Allosteric Inhibitor Screening and SAR Hit Expansion

CAS 1448134-39-1 serves as a quantitatively characterized SHP2 allosteric inhibitor tool compound with a confirmed IC50 of 811 nM against wild-type human SHP2 under defined assay conditions (DiFMUP + 2p-IRS1 peptide substrates, 1 hr preincubation) . Its 5.1-fold potency advantage over a structurally related compound from the same patent series (CHEMBL5202683, IC50 4,130 nM) makes it the preferred choice for hit confirmation and initial SAR expansion studies within the pyrazine-ether sulfonyl-piperidine chemotype [10]. Researchers investigating RAS-ERK pathway modulation in cancer cell lines can use this compound as a benchmark SHP2 probe, leveraging its moderate potency (sub-micromolar range) to establish concentration-response relationships without the confounding effects of off-target cytotoxicity often associated with highly optimized picomolar inhibitors [11].

Positional Isomer SAR Studies for Allosteric Binding Site Topology Mapping

For medicinal chemistry teams conducting systematic structure-activity relationship (SAR) investigations around the SHP2 allosteric binding tunnel, the 4-oxy piperidine substitution of CAS 1448134-39-1 provides a critical data point for mapping the spatial tolerance of the binding pocket . When tested alongside the 3-oxy positional isomer (CAS 2034228-51-6), which presents identical 2D computed properties (XLogP3 1.9, TPSA 109 Ų) but a distinctly kinked geometry, researchers can deconvolute the contributions of molecular shape vs. physicochemical properties to target binding [10]. This paired isomer approach is essential for building predictive pharmacophore models and for guiding the design of conformationally constrained analogs with improved potency [11].

Dual-Pharmacophore Chemical Biology Probe for SHP2-Kinase Polypharmacology Studies

The unique structural architecture of CAS 1448134-39-1—combining a SHP2 allosteric inhibitor scaffold (validated in WO2018172984A1) with a pyrazine-2-oxy ether kinase hinge-binding motif (validated crystallographically in PDB 4DFL for SYK kinase) —positions this compound as a versatile chemical biology probe for investigating phosphatase-kinase signaling crosstalk [10]. In cellular contexts where both SHP2 phosphatase activity and SYK (or related) kinase activity contribute to disease-relevant signaling networks, this single compound can be deployed to probe dual-target engagement hypotheses without the experimental complexity of combining two separate tool molecules. This scenario is particularly relevant for immunological and oncological research settings where SHP2 and SYK pathways converge on downstream ERK activation [11].

Prokineticin Receptor Pathway Exploratory Pharmacology

Given the structural homology of CAS 1448134-39-1 to the sulfonyl piperidine prokineticin antagonist chemotype disclosed in US20150111922A1 , this compound is well-suited for exploratory pharmacology studies investigating prokineticin receptor (PROKR1/PROKR2) modulation. The 5-methylthiophene-2-sulfonyl substituent differentiates it from phenylsulfonyl and halophenylsulfonyl prokineticin ligands [10], potentially conferring a distinct selectivity or potency profile. Researchers interested in GPCR-mediated angiogenesis, neurogenesis, or inflammatory pain pathways can employ this compound as a structurally novel entry point for probing prokineticin signaling, using its known SHP2 activity as an internal benchmark for polypharmacology assessment [11].

Quote Request

Request a Quote for 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.